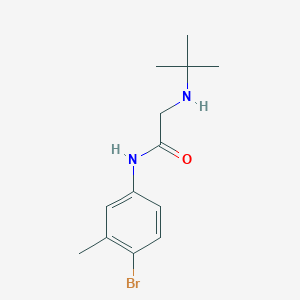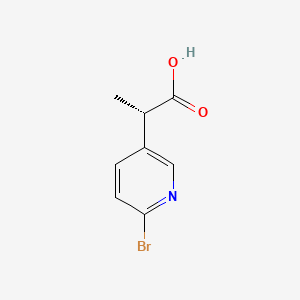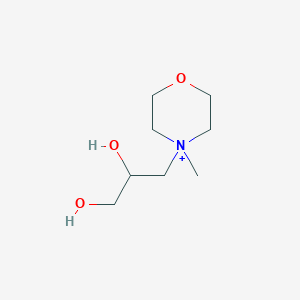![molecular formula C18H20N2O4 B14916787 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B14916787.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the phenoxy intermediate, followed by the introduction of the nitrophenyl group through a series of reactions. Common reagents used in these steps include isopropyl alcohol, methyl iodide, and nitrobenzene. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-CHLOROPHENYL)ACETAMIDE
- 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-METHOXYPHENYL)ACETAMIDE
- 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-HYDROXYPHENYL)ACETAMIDE
Uniqueness
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-(3-NITROPHENYL)ACETAMIDE is unique due to the presence of both isopropyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20N2O4 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)16-8-7-13(3)9-17(16)24-11-18(21)19-14-5-4-6-15(10-14)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
Clave InChI |
JTADBJGWMHVKKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide](/img/structure/B14916730.png)
![Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14916736.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)

![ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B14916751.png)


![1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14916764.png)



